molecular formula C21H22N2O2 B5857934 (4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone

(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No. B5857934
M. Wt: 334.4 g/mol
InChI Key: WSGGSXDUYWFENC-UHFFFAOYSA-N
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Description

The compound “(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butylphenyl group and a hydroxy-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic pyrazole ring and the various substituents. The tert-butylphenyl and hydroxy-methylphenyl groups would likely add significant steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxy group could act as a nucleophile in substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .

Scientific Research Applications

Material Science

The tert-butyl group attached to the phenyl ring could confer stability to the compound, making it a candidate for creating new polymeric materials. It could be used in the synthesis of epoxy resins or polycarbonate resins , which are essential in producing high-strength plastics and coatings .

Catalysis

Compounds with phenyl rings and tert-butyl groups have been used as ligands in catalytic processes. This compound could be explored for its ability to act as a ligand in palladium-catalyzed coupling reactions , potentially improving the efficiency of these reactions in organic synthesis .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

(4-tert-butylphenyl)-[5-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-5-10-16(18(24)11-13)19-17(12-22-23-19)20(25)14-6-8-15(9-7-14)21(2,3)4/h5-12,24H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGGSXDUYWFENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)C3=CC=C(C=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-butylphenyl)[5-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone

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